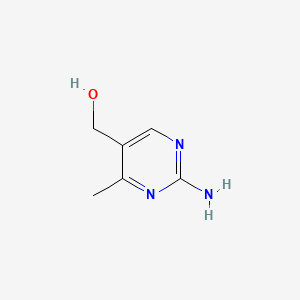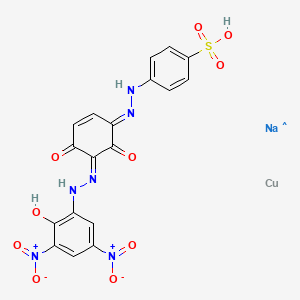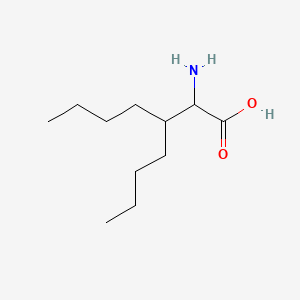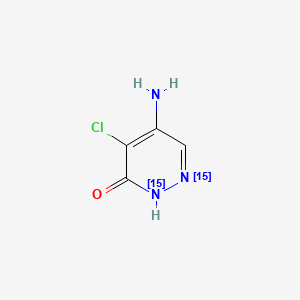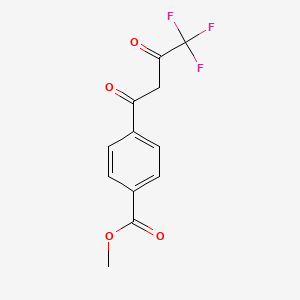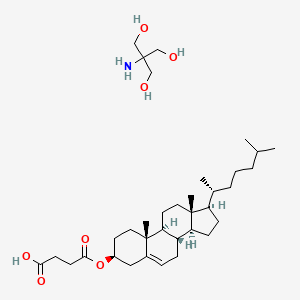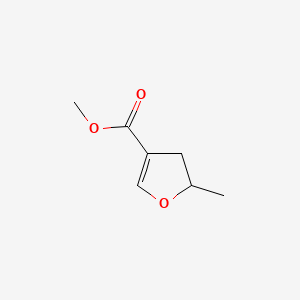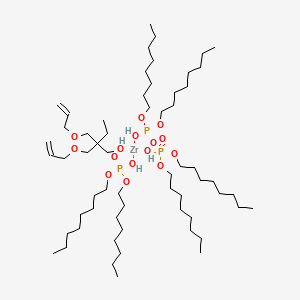
Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is a complex organometallic compound with the molecular formula C60H123O15P3Zr.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) typically involves the reaction of zirconium alkoxides with dioctyl phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: The allyloxymethyl and dioctylphosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while substitution reactions can produce a variety of organometallic derivatives .
Scientific Research Applications
Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as coatings and composites.
Mechanism of Action
The mechanism by which Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) exerts its effects involves the interaction of its functional groups with specific molecular targets. The allyloxymethyl and dioctylphosphate groups can interact with various biological molecules, influencing their activity and function. The zirconium center can also participate in catalytic processes, facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)
- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphonate)
- Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphite)
Uniqueness
Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and transformations .
Properties
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUZPJSFPBSCRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H127O15P3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![A[5/']P6[5/']A Ammonium salt](/img/structure/B563978.png)


